(4-Benzylpiperidin-1-yl){4-[(naphthalen-2-yloxy)methyl]phenyl}methanone
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Overview
Description
(4-Benzylpiperidin-1-yl){4-[(naphthalen-2-yloxy)methyl]phenyl}methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
The synthesis of (4-Benzylpiperidin-1-yl){4-[(naphthalen-2-yloxy)methyl]phenyl}methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Methanone Formation: The methanone group is introduced through a Friedel-Crafts acylation reaction using an acyl chloride.
Naphthalen-2-yloxy Substitution: The final step involves the substitution of the methanone group with a naphthalen-2-yloxy moiety, typically using a nucleophilic substitution reaction.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
(4-Benzylpiperidin-1-yl){4-[(naphthalen-2-yloxy)methyl]phenyl}methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the methanone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or naphthalen-2-yloxy positions, using reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as the piperidine ring and the naphthalen-2-yloxy group.
Scientific Research Applications
(4-Benzylpiperidin-1-yl){4-[(naphthalen-2-yloxy)methyl]phenyl}methanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (4-Benzylpiperidin-1-yl){4-[(naphthalen-2-yloxy)methyl]phenyl}methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may modulate neurotransmitter systems or inhibit specific enzymes involved in disease processes.
Comparison with Similar Compounds
(4-Benzylpiperidin-1-yl){4-[(naphthalen-2-yloxy)methyl]phenyl}methanone can be compared with similar compounds such as:
Ethyl acetoacetate: Both compounds feature a ketone group, but ethyl acetoacetate is simpler and widely used in organic synthesis.
Fluorine compounds: These compounds share the ability to form strong bonds and exhibit unique reactivity, but fluorine compounds often involve halogen chemistry.
The uniqueness of this compound lies in its complex structure, which combines multiple functional groups, making it a versatile compound for various applications.
Properties
Molecular Formula |
C30H29NO2 |
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Molecular Weight |
435.6 g/mol |
IUPAC Name |
(4-benzylpiperidin-1-yl)-[4-(naphthalen-2-yloxymethyl)phenyl]methanone |
InChI |
InChI=1S/C30H29NO2/c32-30(31-18-16-24(17-19-31)20-23-6-2-1-3-7-23)27-12-10-25(11-13-27)22-33-29-15-14-26-8-4-5-9-28(26)21-29/h1-15,21,24H,16-20,22H2 |
InChI Key |
OLLYPMWIOCYCAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)COC4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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